2-Pyridylacetic--d2 Acid-OD DCl
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Overview
Description
2-Pyridylacetic–d2 Acid-OD DCl is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The molecular formula of 2-Pyridylacetic–d2 Acid-OD DCl is C7H4ClD4NO2, and it has a molecular weight of 177.62.
Preparation Methods
The preparation of 2-Pyridylacetic–d2 Acid-OD DCl involves synthetic routes that typically include the introduction of deuterium into the molecular structure. One common method is the deuteration of 2-pyridylacetic acid using deuterated reagents under controlled conditions. Industrial production methods may involve the use of specialized equipment and techniques to ensure high purity and yield of the deuterated compound .
Chemical Reactions Analysis
2-Pyridylacetic–d2 Acid-OD DCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Pyridylacetic–d2 Acid-OD DCl has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions and studies to trace reaction pathways and mechanisms.
Biology: It is used in metabolic studies to understand the behavior of biological systems and the role of specific compounds in metabolic pathways.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and processes, particularly in the field of stable isotope labeling
Mechanism of Action
The mechanism of action of 2-Pyridylacetic–d2 Acid-OD DCl involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates, providing valuable insights into reaction mechanisms and pathways. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
2-Pyridylacetic–d2 Acid-OD DCl can be compared with other similar compounds such as:
2-Pyridylacetic acid hydrochloride: This compound is similar in structure but does not contain deuterium. It is used in similar applications but may have different properties and reactivity.
2-Pyridylacetic acid-d6 hydrochloride: This compound contains six deuterium atoms and is used in studies requiring higher levels of deuteration.
3-Pyridylacetic acid hydrochloride: This compound has a different position of the pyridine ring and is used in different types of studies
These comparisons highlight the uniqueness of 2-Pyridylacetic–d2 Acid-OD DCl in terms of its deuterium content and specific applications in scientific research.
Properties
CAS No. |
1219802-51-3 |
---|---|
Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
177.62 |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i5D2;/hD2 |
InChI Key |
MQVISALTZUNQSK-LFWFLCBASA-N |
SMILES |
C1=CC=NC(=C1)CC(=O)O.Cl |
Synonyms |
2-Pyridylacetic--d2 Acid-OD DCl |
Origin of Product |
United States |
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